molecular formula C22H12O5S B2433890 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate CAS No. 898447-79-5

4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate

Cat. No.: B2433890
CAS No.: 898447-79-5
M. Wt: 388.39
InChI Key: CGDWMQJWZLKZHA-UHFFFAOYSA-N
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Description

4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate is a complex organic compound that features a unique combination of benzofuran, chromenone, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 1-benzofuran-2-carboxylic acid with 6-hydroxy-2H-chromen-2-one in the presence of a dehydrating agent such as thionyl chloride. This intermediate product is then reacted with thiophene-2-carboxylic acid chloride under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate is not fully understood but is believed to involve interactions with various molecular targets. These may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into specific binding sites, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds like 2-acetylbenzofuran and 2-benzofuranyl methyl ketone.

    Chromenone derivatives: Compounds such as 6-hydroxy-2H-chromen-2-one.

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and its esters.

Uniqueness

4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate is unique due to its combination of three distinct heterocyclic systems

Properties

IUPAC Name

[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12O5S/c23-21-12-16(19-10-13-4-1-2-5-17(13)26-19)15-11-14(7-8-18(15)27-21)25-22(24)20-6-3-9-28-20/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDWMQJWZLKZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)OC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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